3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Catalog No.
S3357686
CAS No.
343228-20-6
M.F
C14H10O4S2
M. Wt
306.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic ...

CAS Number

343228-20-6

Product Name

3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid

IUPAC Name

4-(4-carboxy-3-sulfanylphenyl)-2-sulfanylbenzoic acid

Molecular Formula

C14H10O4S2

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C14H10O4S2/c15-13(16)9-3-1-7(5-11(9)19)8-2-4-10(14(17)18)12(20)6-8/h1-6,19-20H,(H,15,16)(H,17,18)

InChI Key

WMVWIXQVNGAZRU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)S)S)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)S)S)C(=O)O

Metal-Organic Frameworks (MOFs):

3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid, also known as BPDC, is a ligand commonly used in the construction of metal-organic frameworks (MOFs). MOFs are a class of porous materials with tunable structures and properties, making them attractive for various applications. BPDC acts as a tetradentate ligand, meaning it can bind to a metal ion through four donor atoms. This allows BPDC to connect metal ions into extended networks, forming the framework of the MOF.

Studies have shown that BPDC-based MOFs exhibit promising properties for applications such as:

  • Gas storage and separation: BPDC-MOFs can selectively capture specific gas molecules, such as hydrogen or methane, due to their tunable pore sizes and functionalities.
  • Catalysis: BPDC-MOFs can be designed to act as catalysts for various chemical reactions, offering advantages such as high surface area and well-defined active sites.
  • Sensors: BPDC-MOFs can be used to detect various molecules due to their ability to selectively interact with specific analytes.

Coordination Chemistry:

BPDC is also used in coordination chemistry to study the interactions between metal ions and organic molecules. Its ability to form stable complexes with various metals makes it a valuable tool for understanding metal-ligand bonding and the design of new functional materials.

Research in this area focuses on:

  • Understanding the structural and electronic properties of BPDC-metal complexes: This knowledge can be used to predict and design materials with desired properties.
  • Developing new materials with specific functionalities: By tailoring the metal ion and other components of the complex, researchers can create materials with applications in catalysis, magnetism, and optoelectronics.

Other Potential Applications:

BPDC is being explored for various other potential applications due to its unique properties. These include:

  • Biomedical applications: BPDC may have potential in drug delivery or the development of new therapeutic agents.
  • Environmental remediation: BPDC-based materials could be used to remove pollutants from water or soil.

3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid (DMBP) is a relatively new organic compound with potential applications in material science, particularly in the development of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) []. It is synthesized in the lab and not found naturally. While research is ongoing, DMBP's significance lies in its ability to act as a ligand, forming stable bonds with metal ions, which is crucial for constructing these frameworks [].


Molecular Structure Analysis

DMBP possesses a rigid, conjugated structure consisting of a central biphenyl core (two connected phenyl rings) with carboxylic acid groups (COOH) at both ends (para positions) and thiol groups (SH) at positions 3,3' on the phenyl rings []. This structure offers several key features:

  • Rigidity: The biphenyl core provides a stable and rigid platform for attaching functional groups.
  • Chelating ability: The presence of two thiol groups on opposite ends of the molecule allows DMBP to bind to metal ions in a bidentate fashion (forming two bonds with the metal) [].
  • Functional groups: Carboxylic acid groups can participate in hydrogen bonding, potentially influencing the arrangement of molecules within a framework.

Chemical Reactions Analysis

The primary scientific interest in DMBP lies in its role as a ligand for MOF and COF synthesis. Specific details about its synthesis are not readily available, but it is likely achieved through established methods for introducing thiol groups onto biphenyl carboxylic acids.

M + DMBP -> M(DMBP)

The exact nature of this bonding will depend on the specific metal involved.


Physical And Chemical Properties Analysis

  • Appearance: DMBP is reported to be a pale yellow solid [].
  • Solubility: The presence of carboxylic acid groups suggests some solubility in polar solvents like water and methanol. However, the presence of aromatic rings may also contribute to some lipophilicity (fat solubility).
  • Stability: The presence of aromatic rings and carboxylic acid groups suggests reasonable thermal stability. However, the exact melting and boiling points are unknown.

Mechanism of Action (Not Applicable)

  • Wear gloves and safety glasses to avoid skin and eye contact.
  • Fume hood use is recommended due to the unknown respiratory effects.
  • Consider the potential hazards of the starting materials used in its synthesis.

XLogP3

2.9

Dates

Modify: 2023-08-19

Explore Compound Types